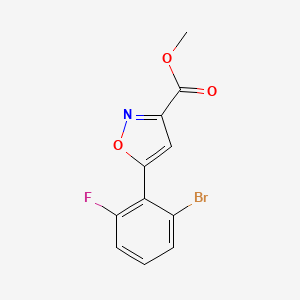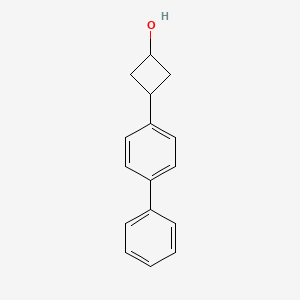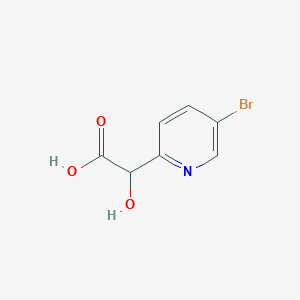
2-Ethylbutyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl dihydrogen phosphate: is an organophosphorus compound with the chemical formula C6H15O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 2-ethylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 2-ethylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylbutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the 2-ethylbutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphoric acid and aldehydes or ketones.
Reduction: 2-Ethylbutanol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylbutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential role in biochemical pathways and as a model compound for studying phosphate esters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethylbutyl dihydrogen phosphate involves its interaction with various molecular targets. In biochemical pathways, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Sodium dihydrogen phosphate: Commonly used in food processing and as a laxative.
Ammonium dihydrogen phosphate: Used in fertilizers and fire extinguishers.
Uniqueness: 2-Ethylbutyl dihydrogen phosphate is unique due to its specific 2-ethylbutyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications, particularly in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
6303-28-2 |
|---|---|
Molekularformel |
C6H15O4P |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
2-ethylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
WPNUQLDHLOBXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)

![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)



![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
